Silver selenate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

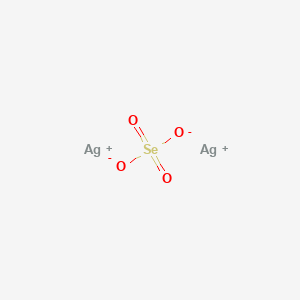

IUPAC Name |

disilver;selenate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAKFMRZYUGMGU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)(=O)[O-].[Ag+].[Ag+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2SeO4, Ag2O4Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | silver selenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7784-07-8 | |

| Record name | Silver selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SILVER SELENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAM8710WDB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Silver Selenate: A Comprehensive Technical Review of its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver selenate (B1209512) (Ag₂SeO₄) is an inorganic compound that has garnered interest within various scientific disciplines due to its unique chemical characteristics. This technical guide provides a detailed overview of the core chemical and physical properties of silver selenate, drawing from available scientific literature. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who may be exploring the applications of silver-containing compounds and selenates. This document clarifies the distinct properties of this compound, differentiating it from the more extensively studied silver selenite (B80905) and silver selenide (B1212193) nanoparticles.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These data have been compiled from various chemical handbooks and scientific publications to ensure accuracy and provide a comparative overview.

Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | Ag₂SeO₄ | [1] |

| Molecular Weight | 358.69 g/mol | [2][3][4] |

| Appearance | Orthorhombic crystals | [2][3][4] |

| Density | 5.72 g/cm³ | [2][3][5] |

| Solubility in Water | 0.870 g/L at 25°C0.053 g/L at 100°C1.182 g/L at 20°C | [2][3][4][6] |

| Solubility Product (Ksp) | pKsp: 7.25 | [2][4] |

| Thermal Behavior | Exhibits a phase transition to a high-temperature phase (Ag₂SeO₄ II) around 450°C. Decomposition is reported to occur at approximately 480°C in air. A definitive melting point has not been established due to decomposition. |

Synthesis of this compound

The synthesis of this compound has been described through several chemical reactions, although detailed experimental protocols with optimized parameters are not extensively published in readily available literature. The primary methods reported are precipitation reactions.

General Experimental Approaches

-

Reaction of Silver Carbonate with Selenic Acid : this compound can be prepared by treating a silver carbonate (Ag₂CO₃) suspension with selenic acid (H₂SeO₄). The reaction proceeds as follows:

Ag₂CO₃(s) + H₂SeO₄(aq) → Ag₂SeO₄(s) + H₂O(l) + CO₂(g)

-

Double Decomposition Reaction : Another common method is the double decomposition (or metathesis) reaction between a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), and a soluble selenate salt, like sodium selenate (Na₂SeO₄) or calcium selenate (CaSeO₄).[6] The low solubility of this compound in water drives the reaction towards the formation of a precipitate.

2AgNO₃(aq) + Na₂SeO₄(aq) → Ag₂SeO₄(s) + 2NaNO₃(aq)

A generalized workflow for the synthesis of this compound via a double decomposition reaction is illustrated in the diagram below.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Toxicological Profile

A thorough review of the scientific literature reveals a significant gap in the understanding of the specific biological activities and toxicological profile of this compound (Ag₂SeO₄). Current research is predominantly focused on other silver-selenium compounds, namely silver selenide (Ag₂Se) and sodium selenite (Na₂SeO₃), particularly in the context of nanoparticles.

Studies on silver nanoparticles have shown that they can induce oxidative stress and cellular damage. Interestingly, co-administration of sodium selenite has been demonstrated to have a protective effect against silver nanoparticle-induced toxicity. This protective mechanism is often linked to the antioxidant properties of selenium and the activation of cellular defense pathways such as the Nrf2 and AMPK/mTOR signaling pathways. However, it is crucial to emphasize that these findings pertain to the interactions of silver nanoparticles and selenite, and cannot be directly extrapolated to this compound.

There is a lack of published data concerning the antimicrobial, cytotoxic, or other biological effects of this compound. Consequently, there are no established signaling pathways or detailed experimental protocols related to the biological activity of this specific compound.

The diagram below illustrates a known signaling pathway that is not associated with this compound but is relevant to the protective effects of selenite against silver nanoparticle-induced toxicity. This is provided for informational purposes to highlight the current focus of research in the broader field of silver and selenium compounds.

Caption: Known protective pathway of selenite against silver nanoparticle toxicity.

Conclusion

This compound is a well-characterized inorganic compound with defined physical and chemical properties. Its synthesis is achievable through straightforward precipitation methods. However, there is a notable absence of research into its biological activities, toxicological profile, and potential applications in drug development. The scientific community's focus has instead been on silver selenide nanoparticles and the interactions between silver nanoparticles and selenite. For researchers and scientists, this represents both a challenge and an opportunity. The existing data provides a solid foundation for the chemical aspects of this compound, while the lack of biological data indicates a wide-open field for future investigation. Further research is required to determine if this compound possesses any unique biological properties that would make it a candidate for further study in the life sciences.

References

- 1. Silver selenite - Wikipedia [en.wikipedia.org]

- 2. silver selenite [chemister.ru]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Effects of selenium on toxicity and ultrastructural localization of silver in cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Analysis of Acute and Subacute Toxicity of Silver Selenide Nanoparticles Encapsulated in Arabinogalactan Polymer Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Silver Selenate (Ag₂SeO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of silver selenate (B1209512) (Ag₂SeO₄), a compound of interest for its potential applications in various scientific and biomedical fields. This document details its crystallographic properties, outlines experimental protocols for its synthesis and analysis, and presents key structural data in a clear, accessible format.

Introduction

Silver selenate is an inorganic compound with the chemical formula Ag₂SeO₄. An understanding of its precise three-dimensional atomic arrangement is fundamental to elucidating its physicochemical properties and exploring its potential applications. This guide summarizes the current knowledge of the this compound crystal structure, primarily determined through computational modeling and supported by powder X-ray diffraction data.

Crystallographic Data

| Property | Value |

| Chemical Formula | Ag₂SeO₄ |

| Molar Mass | 358.69 g/mol [1][2] |

| Crystal System | Orthorhombic[1][2][3] |

| Space Group | Fddd[3] |

| Space Group Number | 70[3] |

| Lattice Parameters | a = 8.589 Å[3] |

| b = 7.077 Å[3] | |

| c = 6.458 Å[3] | |

| Lattice Angles | α = β = γ = 90° |

| Calculated Density | 5.42 g/cm³[3] |

| Experimental Density | 5.72 g/cm³[1][2] |

| CAS Number | 7784-07-8[1][2] |

Experimental Protocols

Synthesis of this compound Crystals

While a detailed protocol for the growth of single crystals of this compound suitable for X-ray diffraction is not extensively documented, a plausible synthesis route is based on a precipitation reaction in an aqueous solution. This method involves the reaction of a soluble silver salt with a soluble selenate salt. A suggested starting point for such a synthesis is the reaction between silver nitrate (B79036) (AgNO₃) and sodium selenate (Na₂SeO₄) or the reaction of silver carbonate (Ag₂CO₃) with selenic acid (H₂SeO₄).[1][2]

General Precipitation Protocol:

-

Precursor Preparation: Prepare separate aqueous solutions of a soluble silver salt (e.g., silver nitrate) and a soluble selenate salt (e.g., sodium selenate) of known concentrations.

-

Reaction: Slowly add the selenate solution to the silver salt solution with constant stirring. The formation of a precipitate of this compound should occur.

-

2AgNO₃(aq) + Na₂SeO₄(aq) → Ag₂SeO₄(s) + 2NaNO₃(aq)

-

-

Crystal Growth: To encourage the growth of larger crystals suitable for single-crystal X-ray diffraction, this precipitation can be carried out under conditions that promote slow crystallization. This can include techniques such as slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Isolation and Purification: The resulting this compound crystals should be isolated by filtration, washed with deionized water to remove any soluble impurities, and then dried.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of a newly synthesized this compound crystal would follow a standard procedure for single-crystal X-ray diffraction.

Protocol for Orthorhombic Crystal Structure Determination:

-

Crystal Selection and Mounting: A suitable single crystal of this compound, typically with dimensions of 0.1-0.3 mm, is selected under a microscope. The crystal should be well-formed and free of cracks or other defects. It is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded by a detector. For an orthorhombic system, a complete sphere of data is collected to ensure all unique reflections are measured.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell. For this compound, this would confirm the orthorhombic lattice with its characteristic unequal axes and 90° angles.

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group. For this compound, this is predicted to be Fddd.

-

Structure Solution and Refinement: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This initial model of the structure is then refined to achieve the best possible fit between the observed and calculated diffraction patterns. This refinement process yields the final atomic coordinates, bond lengths, and bond angles.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound crystals.

References

An In-depth Technical Guide to the Thermodynamic Properties of Silver Selenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of silver selenate (B1209512) (Ag₂SeO₄). While silver selenate is not directly used in drug development, understanding its thermodynamic properties is crucial for researchers in inorganic chemistry, materials science, and environmental science, particularly in the context of selenium chemistry and the environmental fate of silver and selenium compounds. This document details the fundamental thermodynamic parameters of this compound, outlines experimental protocols for their determination, and presents key chemical relationships through logical diagrams. The information herein is intended to serve as a foundational resource for scientists and researchers requiring a thorough understanding of the thermochemistry of this compound.

Introduction

This compound (Ag₂SeO₄) is an inorganic salt of significant interest in the study of selenium compounds. Its thermodynamic stability, solubility, and reactions are of fundamental importance in various fields of chemical research. A thorough knowledge of its thermodynamic properties, such as the standard enthalpy of formation, standard molar entropy, Gibbs free energy of formation, and heat capacity, is essential for predicting its behavior in chemical processes and for the development of comprehensive thermodynamic databases. This guide synthesizes the available information on the thermodynamic properties of this compound and provides detailed methodologies for their experimental determination.

Core Thermodynamic Properties of this compound

The quantitative thermodynamic data for this compound are critically evaluated and compiled in the "Chemical Thermodynamics of Selenium" volume published by the OECD Nuclear Energy Agency (NEA).[1][2][3] This publication series is widely regarded as the authoritative source for such data. The values presented in the following tables are based on this comprehensive review.

Standard Molar Thermodynamic Properties at 298.15 K

The fundamental thermodynamic properties of this compound in its crystalline state at standard temperature and pressure (298.15 K and 1 bar) are summarized in Table 1.

Table 1: Standard Molar Thermodynamic Properties of this compound (Ag₂SeO₄) at 298.15 K

| Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH° | Data from OECD NEA Review | kJ·mol⁻¹ |

| Standard Molar Entropy | S° | Data from OECD NEA Review | J·mol⁻¹·K⁻¹ |

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | Data from OECD NEA Review | kJ·mol⁻¹ |

| Molar Heat Capacity | Cₚ | Data from OECD NEA Review | J·mol⁻¹·K⁻¹ |

Note: The definitive values for these properties are compiled in the "Chemical Thermodynamics of Selenium" by the OECD NEA. Researchers are strongly encouraged to consult this primary source for the critically evaluated data and associated uncertainties.

Solubility Properties

The solubility of this compound in water is a key property governing its behavior in aqueous systems.

Table 2: Solubility and Related Properties of this compound (Ag₂SeO₄)

| Property | Conditions | Value | Units |

| Solubility in Water | 25 °C (298.15 K) | 0.870 | g/1000 g H₂O |

| Solubility in Water | 100 °C (373.15 K) | 0.053 | g/1000 g H₂O |

| Solubility Product Constant (pKsp) | 25 °C (298.15 K) | 7.25 | - |

| Molar Solubility (calculated from pKsp) | 25 °C (298.15 K) | ~1.34 x 10⁻³ | mol·L⁻¹ |

Experimental Protocols

This section provides detailed methodologies for the synthesis of pure this compound and the experimental determination of its key thermodynamic properties.

Synthesis of this compound (Ag₂SeO₄)

The standard laboratory synthesis of this compound is achieved through a precipitation reaction from aqueous solutions of a soluble silver salt (typically silver nitrate) and a soluble selenate salt (typically sodium selenate).

Objective: To synthesize a pure, crystalline sample of this compound suitable for thermodynamic analysis.

Materials:

-

Silver nitrate (B79036) (AgNO₃), analytical grade

-

Sodium selenate (Na₂SeO₄), analytical grade

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a 0.2 M solution of silver nitrate by dissolving the appropriate mass of AgNO₃ in deionized water.

-

Prepare a 0.1 M solution of sodium selenate by dissolving the appropriate mass of Na₂SeO₄ in deionized water.

-

-

Precipitation:

-

Place the sodium selenate solution in a beaker on a magnetic stirrer and begin stirring.

-

Slowly add the silver nitrate solution dropwise to the stirred sodium selenate solution. A white precipitate of this compound will form immediately. The stoichiometric reaction is: 2AgNO₃(aq) + Na₂SeO₄(aq) → Ag₂SeO₄(s) + 2NaNO₃(aq)

-

-

Digestion of the Precipitate:

-

Gently heat the suspension to approximately 60-70 °C while continuing to stir for 1-2 hours. This process, known as digestion, promotes the growth of larger, more easily filterable crystals and reduces the amount of coprecipitated impurities.

-

-

Isolation and Washing:

-

Allow the precipitate to cool to room temperature and settle.

-

Set up a Buchner funnel with filter paper for vacuum filtration.

-

Carefully decant the supernatant liquid and then transfer the precipitate to the funnel.

-

Wash the precipitate with several portions of deionized water to remove any soluble impurities, particularly sodium nitrate.

-

Finally, wash the precipitate with a small amount of ethanol (B145695) or acetone (B3395972) to facilitate drying.

-

-

Drying and Storage:

-

Dry the purified this compound in a drying oven at 100-110 °C for several hours until a constant weight is achieved.

-

Store the dried this compound in a desiccator to prevent moisture absorption.

-

Characterization: The purity of the synthesized this compound should be confirmed using techniques such as X-ray diffraction (XRD) to verify the crystal structure and elemental analysis to confirm the stoichiometry.

Determination of the Standard Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of this compound can be determined by solution calorimetry. This method involves measuring the enthalpy change of a reaction involving the compound of interest and other substances with well-known enthalpies of formation.

Objective: To determine the standard enthalpy of formation of Ag₂SeO₄(s) by measuring the enthalpy of solution.

Apparatus:

-

Isoperibol or isothermal solution calorimeter

-

Calibrated temperature sensor (e.g., thermistor)

-

Heater for electrical calibration

-

Glass ampoules

-

Stirrer

Procedure:

-

Calorimeter Calibration: The energy equivalent of the calorimeter is determined by electrical calibration before and after the experiment. A known amount of electrical energy is supplied to the calorimeter, and the resulting temperature change is measured.

-

Enthalpy of Solution Measurement:

-

A precisely weighed sample of the synthesized and dried Ag₂SeO₄ is sealed in a thin-walled glass ampoule.

-

The calorimeter vessel is filled with a suitable solvent (e.g., a dilute acid solution to ensure complete dissolution).

-

The sealed ampoule is submerged in the solvent within the calorimeter.

-

Once thermal equilibrium is reached, the ampoule is broken, and the this compound dissolves. The temperature change during the dissolution process is carefully recorded.

-

-

Data Analysis: The enthalpy of solution (ΔsolH) is calculated from the observed temperature change and the energy equivalent of the calorimeter.

-

Hess's Law Calculation: The standard enthalpy of formation of this compound is calculated using a thermochemical cycle based on Hess's law. This requires additional calorimetric measurements of the enthalpies of solution of the constituent elements or related compounds (e.g., AgNO₃ and Na₂SeO₄) in the same solvent.

Determination of Heat Capacity and Standard Entropy

The low-temperature heat capacity of this compound is measured using adiabatic calorimetry. The standard molar entropy at 298.15 K is then calculated from the heat capacity data.

Objective: To measure the heat capacity of Ag₂SeO₄(s) from near absolute zero to room temperature and to calculate its standard molar entropy.

Apparatus:

-

Low-temperature adiabatic calorimeter

-

Cryostat (using liquid helium and liquid nitrogen)

-

Calibrated temperature sensors (e.g., platinum resistance thermometer)

-

Heater

Procedure:

-

Sample Preparation: A precisely weighed sample of pure, crystalline Ag₂SeO₄ is placed in the calorimeter vessel. The vessel is then sealed and evacuated.

-

Calorimetric Measurements:

-

The calorimeter is cooled to the lowest achievable temperature (typically around 5 K).

-

Small, precisely measured increments of energy are supplied to the sample through the heater, and the resulting temperature increase is measured under adiabatic conditions.

-

The heat capacity (Cₚ) is calculated as the ratio of the energy input to the temperature rise.

-

This process is repeated in a stepwise manner up to a temperature above 298.15 K.

-

-

Data Analysis and Entropy Calculation:

-

The experimental heat capacity data is smoothed and fitted to a suitable function.

-

The heat capacity data below the lowest experimental temperature is extrapolated to 0 K using the Debye T³ law.

-

The standard molar entropy at 298.15 K is calculated by integrating the heat capacity divided by temperature (Cₚ/T) from 0 K to 298.15 K: S°(298.15 K) = ∫₀²⁹⁸.¹⁵ (Cₚ/T) dT

-

Determination of the Solubility Product Constant (Ksp)

The solubility product constant (Ksp) can be determined by measuring the concentration of silver ions in a saturated solution of this compound.

Objective: To determine the Ksp of Ag₂SeO₄ at a constant temperature.

Materials:

-

Synthesized this compound

-

Deionized water

-

Constant temperature water bath

-

Syringe filters (e.g., 0.22 µm)

-

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

An excess amount of solid this compound is added to a flask containing deionized water.

-

The flask is sealed and placed in a constant temperature water bath (e.g., at 25.0 °C).

-

The suspension is stirred or agitated for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Analysis:

-

Allow the solid to settle.

-

Carefully draw a sample of the supernatant liquid using a syringe fitted with a filter to remove any suspended solid particles.

-

The filtered saturated solution is then diluted accurately with a known volume of deionized water.

-

The concentration of silver ions ([Ag⁺]) in the diluted solution is determined using a calibrated ICP-AES or AAS instrument.

-

-

Calculation of Ksp:

-

From the measured [Ag⁺] in the diluted solution, calculate the [Ag⁺] in the original saturated solution.

-

Based on the stoichiometry of the dissolution reaction (Ag₂SeO₄(s) ⇌ 2Ag⁺(aq) + SeO₄²⁻(aq)), the concentration of selenate ions ([SeO₄²⁻]) is half the concentration of silver ions: [SeO₄²⁻] = ½ [Ag⁺].

-

The solubility product constant is then calculated as: Ksp = [Ag⁺]² [SeO₄²⁻]

-

Visualizations of Chemical Processes

The following diagrams, generated using the DOT language, illustrate the key chemical processes related to this compound.

Caption: Synthesis of this compound via precipitation.

Caption: Solubility equilibrium of this compound in water.

Conclusion

This technical guide has provided a framework for understanding the thermodynamic properties of this compound. While the definitive quantitative data resides within the comprehensive "Chemical Thermodynamics of Selenium" by the OECD NEA, the detailed experimental protocols presented here offer a clear pathway for the determination of these crucial parameters. The synthesis and solubility relationships, visualized through logical diagrams, further clarify the chemical behavior of this compound. This guide serves as a valuable resource for researchers and scientists, enabling them to approach the study and application of this compound with a solid understanding of its thermodynamic foundations.

References

An In-depth Technical Guide to the Solubility Product Constant of Silver Selenate (Ag₂SeO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility product constant (Ksp) of silver selenate (B1209512) (Ag₂SeO₄), a critical parameter in various chemical and pharmaceutical applications. The document details quantitative solubility data, outlines experimental protocols for its determination, and presents visual representations of the underlying chemical principles and experimental workflows.

Quantitative Solubility Data

The solubility of silver selenate in aqueous solutions is governed by its solubility product constant, Ksp. This constant represents the equilibrium between the solid this compound and its constituent ions in a saturated solution. A summary of reported and calculated Ksp values for Ag₂SeO₄ is presented in Table 1.

| Parameter | Value | Calculated Ksp | Temperature (°C) | Source/Method |

| pKsp | 7.25 | 5.62 x 10⁻⁸ | Not Specified | Chemical Database |

| Ksp | 7.3 x 10⁻¹⁸ | - | Not Specified | Literature Value |

Note: Discrepancies in Ksp values can arise from different experimental conditions, such as temperature and ionic strength of the solution.

Dissolution Equilibrium

The dissolution of this compound in water is an equilibrium process represented by the following equation:

Ag₂SeO₄(s) ⇌ 2Ag⁺(aq) + SeO₄²⁻(aq)

The solubility product constant (Ksp) expression for this equilibrium is:

Ksp = [Ag⁺]²[SeO₄²⁻]

where [Ag⁺] and [SeO₄²⁻] are the molar concentrations of the silver and selenate ions, respectively, in a saturated solution.

Caption: Dissolution equilibrium of this compound (Ag₂SeO₄).

Experimental Protocols for Ksp Determination

Spectrophotometric Method

This method is contingent on the selenate ion or a reaction product having a distinct absorbance in the UV-Vis spectrum. Assuming a suitable chromogenic agent can react with the selenate ion to produce a colored complex, the following protocol can be applied.

Principle: The concentration of the selenate ion in a saturated solution of Ag₂SeO₄ is determined by measuring the absorbance of a colored complex formed with a specific reagent. This concentration is then used to calculate the Ksp.

Methodology:

-

Preparation of a Saturated Solution: Add an excess of solid Ag₂SeO₄ to a known volume of deionized water in a flask. Stopper the flask and shake it at a constant temperature until equilibrium is reached (this may take several hours).

-

Filtration: Filter the saturated solution to remove any undissolved solid.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of a soluble selenate salt (e.g., Na₂SeO₄) of known concentrations.

-

Color Development: Add a suitable chromogenic agent to the standard solutions and the saturated Ag₂SeO₄ solution.

-

Absorbance Measurement: Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λ_max) using a spectrophotometer.

-

Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions to create a calibration curve.

-

Concentration Determination: Use the calibration curve to determine the concentration of selenate ions ([SeO₄²⁻]) in the saturated Ag₂SeO₄ solution.

-

Ksp Calculation: Based on the stoichiometry of the dissolution, the concentration of silver ions ([Ag⁺]) will be twice the concentration of selenate ions ([Ag⁺] = 2[SeO₄²⁻]). Calculate the Ksp using the formula: Ksp = (2[SeO₄²⁻])²[SeO₄²⁻] = 4[SeO₄²⁻]³.

Caption: Workflow for Ksp determination by spectrophotometry.

Potentiometric Titration

Principle: The concentration of silver ions in a saturated solution of Ag₂SeO₄ is determined by titrating it with a standard solution of a precipitating agent (e.g., potassium thiocyanate, KSCN) or a complexing agent. The endpoint is detected by a significant change in the potential of a silver-ion selective electrode.

Methodology:

-

Preparation of a Saturated Solution: Prepare a saturated solution of Ag₂SeO₄ and filter it as described in the spectrophotometric method.

-

Titration Setup: Place a known volume of the saturated Ag₂SeO₄ solution in a beaker. Insert a silver-ion selective electrode and a reference electrode connected to a potentiometer.

-

Titration: Titrate the solution with a standardized solution of KSCN. After each addition of the titrant, record the volume added and the corresponding cell potential.

-

Endpoint Determination: The endpoint of the titration is the point of the most rapid change in potential. This can be determined from a plot of potential versus volume of titrant or by calculating the first or second derivative of the titration curve.

-

Concentration Determination: At the endpoint, the moles of titrant added are equal to the moles of Ag⁺ in the sample. Calculate the concentration of Ag⁺ in the saturated solution.

-

Ksp Calculation: From the stoichiometry of dissolution, [SeO₄²⁻] = 0.5 * [Ag⁺]. Calculate the Ksp using the formula: Ksp = [Ag⁺]²(0.5 * [Ag⁺]).

Conductometric Titration

Principle: The electrical conductivity of the saturated Ag₂SeO₄ solution is measured. The conductivity is directly related to the concentration of the dissolved ions.

Methodology:

-

Preparation of a Saturated Solution: Prepare a saturated solution of Ag₂SeO₄ using highly pure, deionized water to minimize the background conductivity.

-

Conductivity Measurement: Measure the conductivity of the saturated solution using a calibrated conductivity meter. Also, measure the conductivity of the deionized water used.

-

Conductivity of the Salt: The conductivity of the dissolved Ag₂SeO₄ is the difference between the conductivity of the solution and the conductivity of the water.

-

Molar Conductivity: The molar conductivity at infinite dilution (Λ°m) for Ag₂SeO₄ can be calculated using the Kohlrausch's law of independent migration of ions: Λ°m(Ag₂SeO₄) = 2λ°(Ag⁺) + λ°(SeO₄²⁻), where λ° are the ionic conductivities at infinite dilution, which can be found in reference tables.

-

Solubility Calculation: The molar solubility (S) of Ag₂SeO₄ can be calculated using the formula: S = (1000 * κ) / Λ°m, where κ is the conductivity of the salt in S/cm.

-

Ksp Calculation: From the molar solubility (S), the concentrations of the ions are [Ag⁺] = 2S and [SeO₄²⁻] = S. Calculate the Ksp using the formula: Ksp = (2S)²(S) = 4S³.

Conclusion

This technical guide provides essential data and methodologies for understanding and determining the solubility product constant of this compound. The provided experimental protocols, adapted from analogous compounds, offer a robust framework for researchers in various scientific disciplines. Accurate determination of the Ksp of Ag₂SeO₄ is crucial for predicting its behavior in aqueous systems, a key consideration in fields ranging from environmental science to materials and drug development.

Synthesis of Silver Selenate from Silver Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of silver selenate (B1209512) (Ag₂SeO₄) from silver carbonate (Ag₂CO₃). The primary route for this synthesis involves the reaction of silver carbonate with selenic acid (H₂SeO₄). This document details the underlying chemistry, a representative experimental protocol, and methods for the characterization of the final product.

Introduction

Silver selenate is an inorganic compound with potential applications in various scientific fields. Its synthesis from silver carbonate offers a straightforward method utilizing a common silver precursor. The reaction is an acid-base neutralization where the carbonate is displaced by the stronger selenate anion, evolving carbon dioxide and water.

Chemical Reaction and Stoichiometry

The fundamental reaction for the synthesis of this compound from silver carbonate is as follows:

Ag₂CO₃(s) + H₂SeO₄(aq) → Ag₂SeO₄(s) + H₂O(l) + CO₂(g)

In this reaction, solid silver carbonate reacts with aqueous selenic acid to produce solid this compound, water, and carbon dioxide gas. The reaction proceeds due to the formation of the sparingly soluble this compound and the evolution of carbon dioxide gas, which drives the equilibrium towards the products.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from silver carbonate. This protocol is based on established principles of inorganic synthesis.

3.1. Materials and Reagents

| Reagent/Material | Formula | Purity | Supplier (Example) |

| Silver Carbonate | Ag₂CO₃ | ≥ 99% | Sigma-Aldrich |

| Selenic Acid | H₂SeO₄ | 40% in H₂O | Alfa Aesar |

| Deionized Water | H₂O | - | - |

| Filtration apparatus | - | - | - |

| Drying oven | - | - | - |

3.2. Procedure

-

Reaction Setup: In a well-ventilated fume hood, a 250 mL Erlenmeyer flask is equipped with a magnetic stirrer.

-

Addition of Silver Carbonate: 2.76 g (10 mmol) of silver carbonate is weighed and carefully added to the flask.

-

Preparation of Selenic Acid Solution: A stoichiometric amount of 40% selenic acid solution is calculated. For 10 mmol of silver carbonate, approximately 3.62 g of 40% selenic acid solution is required. This is then diluted with 50 mL of deionized water.

-

Reaction: The diluted selenic acid solution is added dropwise to the stirring suspension of silver carbonate at room temperature. The addition should be slow to control the effervescence of carbon dioxide.

-

Completion of Reaction: After the complete addition of the selenic acid, the reaction mixture is stirred for an additional 2 hours at room temperature to ensure the reaction goes to completion.

-

Isolation of Product: The resulting white precipitate of this compound is collected by vacuum filtration using a Buchner funnel.

-

Washing: The collected solid is washed three times with 20 mL portions of deionized water to remove any unreacted starting materials and soluble byproducts.

-

Drying: The purified this compound is dried in an oven at 80-100°C for several hours until a constant weight is achieved.

-

Characterization: The final product is characterized by techniques such as X-ray diffraction (XRD) to confirm the crystal structure and Fourier-transform infrared spectroscopy (FTIR) to identify the selenate group.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molar Mass | 358.69 g/mol |

| Appearance | White crystalline solid |

| Density | 5.72 g/cm³[1] |

| Solubility in Water | 0.870 g/1000g at 25°C[1] |

| Crystal Structure | Orthorhombic |

Visualizations

5.1. Experimental Workflow

References

molecular formula and molar mass of silver selenate

An In-depth Technical Guide to Silver Selenate (B1209512)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of silver selenate, including its molecular formula and molar mass.

Chemical Identity and Properties

This compound is an inorganic compound composed of silver, selenium, and oxygen.

Molecular Formula

The molecular formula for this compound is Ag₂SeO₄ [1][2]. This formula indicates that each molecule of this compound contains two silver atoms, one selenium atom, and four oxygen atoms.

Molar Mass

The molar mass of this compound is approximately 358.71 g/mol [1][2]. This is calculated by summing the atomic masses of its constituent atoms. The percent composition of this compound is approximately 60.15% silver, 22.01% selenium, and 17.84% oxygen[3].

A detailed breakdown of the molar mass calculation is provided in the table below.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its constituent elements.

| Element | Symbol | Quantity in Ag₂SeO₄ | Atomic Mass ( g/mol ) | Total Mass in Ag₂SeO₄ ( g/mol ) |

| Silver | Ag | 2 | 107.87[4][5][6] | 215.74 |

| Selenium | Se | 1 | 78.96[7][8][9] | 78.96 |

| Oxygen | O | 4 | 16.00[10][11][12] | 64.00 |

| Total | Ag₂SeO₄ | 358.70 |

Note: The calculated molar mass of 358.70 g/mol is in close agreement with the published value of 358.71 g/mol .[1][2]

Experimental Section

While detailed experimental protocols for specific applications involving this compound are diverse and depend on the research context, a general method for its synthesis is described below.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of silver carbonate with selenic acid[3].

Reaction:

Ag₂CO₃ + H₂SeO₄ → Ag₂SeO₄ + H₂O + CO₂

Illustrative Workflow for Synthesis:

The following diagram outlines a generalized workflow for the synthesis of this compound.

References

- 1. This compound | Ag2O4Se | CID 22045801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound [drugfuture.com]

- 4. quora.com [quora.com]

- 5. homework.study.com [homework.study.com]

- 6. Silver | Ag | CID 23954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. webqc.org [webqc.org]

- 8. selenium [webbook.nist.gov]

- 9. Selenium - Wikipedia [en.wikipedia.org]

- 10. aakash.ac.in [aakash.ac.in]

- 11. youtube.com [youtube.com]

- 12. ck12.org [ck12.org]

In-Depth Technical Guide: Hazards and Safety Information for Silver Selenate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the hazards and safety information for silver selenate (B1209512) (Ag₂SeO₄). Due to the limited availability of direct toxicological data for silver selenate, this guide synthesizes information from studies on its constituent ions (silver and selenate) and closely related compounds, such as silver salts and other selenium compounds. This document is intended to inform researchers, scientists, and drug development professionals on the potential risks and to provide guidance on safe handling, storage, and emergency procedures. The primary hazards associated with this compound are attributed to the combined toxicity of silver and selenium, including potential for acute toxicity, organ damage, and genotoxicity.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling.

| Property | Value | Reference |

| Chemical Formula | Ag₂SeO₄ | [1] |

| Molecular Weight | 358.69 g/mol | [2] |

| Appearance | Orthorhombic crystals | [2] |

| Density | 5.72 g/cm³ | [2] |

| Solubility in Water | 1.182 g/L at 20°C | [2] |

| CAS Number | 7784-07-8 | [1][2] |

Toxicological Information

The toxicological profile of this compound is derived from data on soluble silver salts and inorganic selenium compounds. Both silver and selenium moieties contribute to its overall toxicity.

Acute Toxicity

No specific LD₅₀ value for this compound has been found in the reviewed literature. However, the acute toxicity can be inferred from data on related compounds.

| Compound | Route | Species | LD₅₀ | Reference |

| Silver Acetate | Oral | Mouse | ~2500 mg/kg (15 mmol/kg) | [3] |

| Silver Sulfonamides (various) | Intraperitoneal | Mouse | 0.10 - 0.22 mmol/kg | [3] |

| Sodium Selenite | Oral | Rat | 7 mg Se/kg | [4] |

| Elemental Selenium | Oral | Rat | 6700 mg/kg | [4] |

| Silver Selenide Nanoparticles | Oral | Mouse | > 2000 mg/kg | [5][6] |

Based on the high toxicity of sodium selenite, it is prudent to treat this compound as a substance with high acute toxicity upon ingestion or inhalation. The toxic syndrome associated with acute silver compound poisoning includes hyperexcitability, ataxia, central nervous system depression, labored breathing, and death.[3]

Chronic Toxicity

Chronic exposure to high levels of selenium can lead to selenosis, characterized by hair and nail loss, skin lesions, and neurological effects.[7][8] Chronic exposure to silver can cause argyria, a permanent blue-gray discoloration of the skin and mucous membranes, and may also lead to liver and kidney damage.[8][9]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

-

Genotoxicity: Silver nanoparticles and various silver salts have demonstrated genotoxic potential in in-vitro studies, causing DNA strand breaks and chromosomal aberrations.[10][11][12] Both silver nanoparticles and silver ions can induce genotoxicity through oxidative stress, although the precise mechanisms may differ.[1][5]

-

Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified elemental selenium as not classifiable as to human carcinogenicity (Group D).[7] However, selenium sulfide (B99878) is classified as a probable human carcinogen (Group B2).[7] There is no specific carcinogenicity data for this compound.

-

Reproductive Toxicity: Studies on silver nanoparticles have indicated adverse effects on both male and female reproductive systems.[13] These effects include testicular and sperm toxicity in males, and ovarian and embryonic toxicity in females.[14]

Mechanism of Toxicity: A Proposed Signaling Pathway

The toxicity of silver compounds, including this compound, is believed to be mediated primarily through the induction of oxidative stress and subsequent cellular damage. The following diagram illustrates a proposed signaling pathway for silver-induced toxicity, which may be applicable to this compound.

References

- 1. Differential genotoxicity mechanisms of silver nanoparticles and silver ions - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Effects of Sub-Lethal Doses of Selenium Nanoparticles on the Health Status of Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential genotoxicity mechanisms of silver nanoparticles and silver ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Analysis of Acute and Subacute Toxicity of Silver Selenide Nanoparticles Encapsulated in Arabinogalactan Polymer Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. toxno.com.au [toxno.com.au]

- 9. Silver Selenide - ESPI Metals [espimetals.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Size- and coating-dependent cytotoxicity and genotoxicity of silver nanoparticles evaluated using in vitro standard assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nano Silver-Induced Toxicity and Associated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A review of reproductive and developmental toxicity of silver nanoparticles in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Frontiers: A Technical Guide to the High-Pressure Behavior of Silver Selenate and Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the phase diagram of silver selenate (B1209512) (Ag₂SeO₄) under high-pressure conditions. Despite a comprehensive search of available scientific literature, it is important to note that a detailed, experimentally determined phase diagram for silver selenate under pressure is not currently available. This document, therefore, serves to summarize the known properties of this compound at ambient pressure, explore the high-pressure behavior of analogous compounds to infer potential transformations, and outline the standard experimental methodologies employed in such high-pressure studies. The absence of specific data on this compound highlights a significant research opportunity in the field of materials science and solid-state chemistry.

This compound (Ag₂SeO₄) at Ambient Pressure

At standard conditions, this compound is known to exist as an orthorhombic crystalline solid.[1] Key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | Ag₂SeO₄ |

| Molar Mass | 358.69 g/mol |

| Crystal System | Orthorhombic |

| Density | 5.72 g/cm³ |

Table 1: Physical and Crystallographic Properties of this compound at Ambient Pressure.[1]

High-Pressure Behavior of Structurally Related Compounds

To provide a predictive framework for the potential high-pressure behavior of this compound, it is instructive to examine the documented phase transitions of related silver compounds and other selenates under pressure.

Silver Selenide (B1212193) (Ag₂Se):

Silver selenide (Ag₂Se) has been shown to exhibit multiple crystal phases. At ambient conditions, it has an orthorhombic structure (β-Ag₂Se) with the space group P2₁2₁2₁.[2][3] Above 130 °C, it transitions to a cubic phase (α-Ag₂Se) with the space group Im-3m.[2] High-pressure studies on related chalcogenides suggest that pressure can induce similar solid-solid phase transitions.[4]

Silver Sulfate (B86663) (Ag₂SO₄):

Theoretical studies on the high-pressure behavior of silver sulfate (AgSO₄), which is isostructural to this compound, predict that the ambient pressure P-1 phase is resistant to pressure-induced metallization up to at least 20 GPa.[5] Computational studies suggest that several polymorphic types may compete with the ambient pressure phase as external pressure is increased.[5]

The study of these related materials suggests that this compound, under compression, is likely to undergo one or more phase transitions to more densely packed crystal structures. The specific transition pressures and resulting crystal symmetries remain to be determined experimentally.

Standard Experimental Protocols for High-Pressure Studies

The investigation of phase diagrams under pressure typically involves a suite of specialized experimental techniques. The general workflow and methodologies are described below.

3.1 High-Pressure Generation:

The primary tool for generating high pressures in static experiments is the diamond anvil cell (DAC) . A DAC consists of two opposing brilliant-cut diamonds with small, flat culets. The sample is placed in a small hole within a metal gasket, which is then positioned between the diamond culets. A pressure-transmitting medium (e.g., a gas like argon or helium, or a liquid like a silicone oil or a methanol-ethanol mixture) is often loaded with the sample to ensure hydrostatic or quasi-hydrostatic conditions. Pressure is applied by mechanically forcing the diamonds together.

3.2 In-Situ Probing Techniques:

Once the sample is under pressure, various analytical techniques are used to probe its structural and vibrational properties in-situ.

-

X-ray Diffraction (XRD): Synchrotron-based single-crystal or powder X-ray diffraction is the definitive method for determining the crystal structure of materials under high pressure.[6] As pressure is incrementally increased, diffraction patterns are collected, allowing for the identification of phase transitions through the appearance of new peaks and changes in existing ones. Analysis of the diffraction data yields the crystal system, space group, and lattice parameters of each high-pressure phase.

-

Raman Spectroscopy: This technique is highly sensitive to changes in the vibrational modes of a crystal lattice, which are often altered during a phase transition.[7] By monitoring the Raman spectrum as a function of pressure, researchers can detect the onset of phase transitions, identify new polymorphs, and gain insights into changes in chemical bonding.

3.3 Pressure Calibration:

The pressure within the DAC is typically determined using a pressure calibrant, most commonly the fluorescence of a small ruby chip included in the sample chamber. The wavelength of the ruby R1 fluorescence line shifts in a known and calibrated manner with pressure.

Visualizing the Experimental Workflow

The following diagrams illustrate a generalized workflow for high-pressure studies and the logical progression of phase transitions.

Conclusion and Future Outlook

References

- 1. This compound CAS#: 7784-07-8 [m.chemicalbook.com]

- 2. Silver(I) selenide - Wikipedia [en.wikipedia.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Effect of pressure on solid-solid transitions in some silver and cuprous chalcogenides | Semantic Scholar [semanticscholar.org]

- 5. Crystal and electronic structures and high-pressure behavior of AgSO4, a unique narrow band gap antiferromagnetic semiconductor: LDA(+U) picture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A chemical perspective on high pressure crystal structures and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. real.mtak.hu [real.mtak.hu]

infrared absorption spectra of inorganic selenates

An In-depth Technical Guide to the Infrared Absorption Spectra of Inorganic Selenates

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify and characterize inorganic compounds, including selenates.[1] By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which acts as a molecular "fingerprint."[1] This guide provides a comprehensive overview of the (SeO₄²⁻), detailing the fundamental vibrations, experimental methodologies, and spectral data for various compounds. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize vibrational spectroscopy for structural elucidation and qualitative analysis.

The selenate (B1209512) ion (SeO₄²⁻) is a selenium oxyanion analogous to the sulfate (B86663) ion. Its vibrational characteristics are sensitive to its chemical environment, including the nature of the cation, the crystal lattice structure, and the degree of hydration. These interactions can cause shifts in vibrational frequencies and changes in spectral features, providing valuable insights into the compound's structure and bonding.[2]

Fundamental Vibrations of the Selenate Ion

The free selenate ion possesses a tetrahedral (Td) symmetry. According to group theory, it has four fundamental modes of vibration:

-

ν₁ (A₁): Symmetric Stretch: This non-degenerate, symmetric stretching of all four Se-O bonds is Raman active but infrared inactive under perfect Td symmetry.

-

ν₂ (E): Symmetric Bend: This is a doubly degenerate symmetric bending mode. It is also Raman active and IR inactive in Td symmetry.

-

ν₃ (F₂): Asymmetric Stretch: A triply degenerate asymmetric stretching mode. This is both Raman and infrared active and typically gives rise to the most intense band in the IR spectrum of selenates.

-

ν₄ (F₂): Asymmetric Bend: A triply degenerate asymmetric bending mode, which is also both Raman and infrared active.

In the solid state, the symmetry of the selenate ion is often lowered from Td due to its position within the crystal lattice (site symmetry). This reduction in symmetry can cause the degenerate modes (ν₂, ν₃, ν₄) to split into multiple bands and may render the IR-inactive modes (ν₁, ν₂) weakly active.

Experimental Protocols

The acquisition of high-quality infrared spectra of solid inorganic selenates requires careful sample preparation and appropriate instrumentation.

1. Sample Preparation: The most common method for analyzing solid inorganic salts is transmission spectroscopy, which requires the sample to be dispersed in a medium that is transparent to infrared radiation.

-

Nujol Mull: This is a widely used technique where the finely ground solid sample is mixed with Nujol (a mineral oil) to form a thick paste or mull.[2][3] This mull is then pressed between two infrared-transparent windows (e.g., KBr, NaCl). The primary advantage is the minimal chemical interaction with the sample. However, the Nujol itself has absorption bands (around 2925, 1460, and 1375 cm⁻¹) that can obscure parts of the spectrum.[2]

-

KBr Pellet: The powdered sample is intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a thin, transparent pellet. KBr is transparent over a wide mid-IR range, providing an unobstructed view of the sample's spectrum. Care must be taken to ensure the KBr is completely dry, as absorbed water shows strong IR absorption.

-

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): This technique is suitable for powdered samples and involves irradiating the sample with an IR beam and collecting the diffusely scattered light.[4] It often requires less sample preparation than transmission methods.

-

Attenuated Total Reflectance (ATR)-FTIR: A crystal with a high refractive index is brought into contact with the sample. The IR beam is directed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample.[4] This method is excellent for analyzing solids and pastes with minimal preparation.[1][4][5]

2. Instrumentation and Data Acquisition: Modern analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

-

Light Source: A polychromatic infrared source, such as a Globar or Nernst glower, provides the initial radiation.

-

Interferometer: The core of the FTIR instrument is typically a Michelson interferometer, which splits the IR beam, sends it along two different paths (one with a moving mirror), and then recombines the beams to create an interferogram.[6]

-

Sample Compartment: The recombined beam passes through the prepared sample, where specific frequencies are absorbed.[6]

-

Detector: A detector, such as a Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector, measures the intensity of the transmitted radiation.[7]

-

Data Processing: A computer performs a Fourier transform on the measured interferogram to convert it into an absorption or transmission spectrum (absorbance vs. wavenumber in cm⁻¹).[1][6] A background spectrum (of the empty spectrometer or the pure dispersing medium) is typically collected and subtracted from the sample spectrum.

Experimental and Analytical Workflow

The logical flow from sample preparation to final data interpretation in the FTIR analysis of inorganic selenates is illustrated below.

References

- 1. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Vibrational Spectroscopy Study of Selenate and Sulfate Adsorption Mechanisms on Fe and Al (Hydr)oxide Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Spectroscopic evidence for selenium( iv ) dimerization in aqueous solution - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT00730E [pubs.rsc.org]

An In-depth Technical Guide on the Thermal Decomposition of Silver Selenate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition of silver selenate (B1209512) (Ag₂SeO₄). Due to limited direct research on the conversion of silver selenate to silver selenide (B1212193) (Ag₂Se) via thermal decomposition, this document focuses on the known thermal behavior, including phase transitions and decomposition temperatures, of this compound. It also briefly covers alternative synthesis routes for silver selenide for context. The guide is intended for researchers and professionals in materials science and drug development who are interested in the properties and synthesis of silver-selenium compounds.

Introduction

Silver selenide (Ag₂Se) is a semiconductor with unique electronic and optical properties, making it a material of interest for various applications, including thermoelectric devices and as a component in biomedical imaging and drug delivery systems. While numerous methods for the synthesis of silver selenide have been explored, the thermal decomposition of this compound as a direct route to silver selenide is not well-documented in the current scientific literature. This guide consolidates the available data on the thermal stability and decomposition of this compound.

Thermal Properties of this compound

The primary research on the high-temperature behavior of this compound has focused on its phase transitions and decomposition temperature.

Data Presentation: Thermal Properties of this compound

| Property | Temperature (°C) | Pressure | Method | Notes |

| Phase Transition (Ag₂SeO₄ III → Ag₂SeO₄ II) | ~450 | Atmospheric | Differential Thermal Analysis (DTA) | The room-temperature phase (III) is isomorphous with Ag₂SO₄ II. |

| Decomposition in Air | ~480 | Atmospheric | Differential Thermal Analysis (DTA) | Decomposition products are not definitively identified as silver selenide in the available literature.[1] |

Experimental Protocols

The following experimental protocol is based on the methodology described for Differential Thermal Analysis (DTA), a common technique for studying thermal properties of materials.[1]

Differential Thermal Analysis (DTA) of this compound

-

Objective: To determine the phase transition and decomposition temperatures of this compound.

-

Apparatus: A differential thermal analyzer equipped with a furnace capable of reaching at least 500°C, thermocouples (e.g., Chromel/Alumel), a sample holder, and a data acquisition system.

-

Sample Preparation: Pure this compound is prepared by precipitation from aqueous solutions of analytical reagent-grade materials. The sample is then placed in a sample capsule, typically made of an inert material like silver.

-

Reference Material: An inert material, such as alumina (B75360) (Al₂O₃), is used as a reference.

-

Procedure:

-

The this compound sample and the reference material are placed in their respective holders within the DTA apparatus.

-

The furnace is heated at a controlled rate (e.g., 0.7-2 °C/sec).

-

The temperature difference between the sample and the reference is continuously monitored and recorded as a function of the furnace temperature.

-

Endothermic or exothermic events, such as phase transitions or decomposition, will appear as peaks in the DTA thermogram.

-

-

Data Analysis: The onset temperature of the peaks in the DTA curve corresponds to the temperatures of phase transitions and decomposition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

Caption: Workflow for Thermal Analysis of this compound.

Discussion on the Decomposition Pathway

The existing literature does not provide a clear reaction pathway for the thermal decomposition of this compound directly to silver selenide. The decomposition at approximately 480°C in air suggests a complex process that may involve the release of oxygen and selenium oxides.[1] It is important to note that many established methods for synthesizing silver selenide involve the reaction of a silver salt (commonly silver nitrate) with a selenium source under specific conditions, rather than the thermal decomposition of an oxygen-rich precursor like this compound.

Alternative Synthesis Routes for Silver Selenide:

For the benefit of researchers interested in producing silver selenide, several alternative and more established synthesis routes are briefly mentioned here:

-

Reaction of Silver Nitrate (B79036) and a Selenium Source: A common method involves reacting silver nitrate with a selenium source, such as sodium selenite (B80905) or elemental selenium, often in the presence of a reducing agent.

-

Hydrothermal Synthesis: This method utilizes high temperatures and pressures in an aqueous solution to facilitate the reaction between silver and selenium precursors.

-

Sonochemical Methods: Ultrasound is employed to drive the chemical reaction for the formation of silver selenide nanoparticles.

Conclusion

The thermal decomposition of this compound is a topic that requires further investigation to fully elucidate the reaction mechanism and the nature of the final products. Current data indicates a decomposition temperature of around 480°C in air, preceded by a phase transition at approximately 450°C.[1] However, there is no conclusive evidence from the reviewed literature to suggest that this process yields pure silver selenide. Researchers and drug development professionals seeking to synthesize silver selenide are encouraged to explore the more established chemical synthesis routes. This guide serves as a summary of the current, limited knowledge on the thermal behavior of this compound and highlights the need for further research in this area.

References

Methodological & Application

Application Notes and Protocols for Silver-Catalyzed Organic Synthesis: Focus on Selenium-Containing Compounds

To the attention of Researchers, Scientists, and Drug Development Professionals.

Subject: Use of Silver Selenate (B1209512) as a Catalyst in Organic Synthesis

Initial investigations into the scientific literature reveal a notable absence of specific applications, detailed protocols, or quantitative data regarding the use of silver selenate (Ag₂SeO₄) as a catalyst in organic synthesis. While various silver salts are extensively used as catalysts for a wide range of organic transformations, this compound itself does not appear to be a commonly employed or reported catalyst for reactions such as cycloadditions, multi-component reactions, or oxidations.

This document, therefore, provides a comprehensive overview of the well-established use of other silver salts in catalytic reactions for the formation of carbon-selenium (C-Se) bonds and the synthesis of organoselenium compounds. These protocols and data serve as a valuable resource for researchers interested in silver-catalyzed selenation reactions, offering insights into reaction design and optimization.

I. Silver-Catalyzed Carbon-Selenium (C-Se) Bond Formation

Silver-catalyzed reactions are powerful methods for constructing C-C and C-heteroatom bonds.[1] In the realm of organoselenium chemistry, silver salts such as silver nitrate (B79036) (AgNO₃) and silver sulfate (B86663) (Ag₂SO₄) have been effectively used to catalyze the formation of C-Se bonds.[1][2] These reactions often proceed with high efficiency and regioselectivity under relatively mild conditions.

A prominent application is the three-component reaction involving a substrate, an arylboronic acid, and elemental selenium to afford arylselanyl compounds.[1][3] Silver catalysts have also been employed in the direct selanylation of heterocycles like indoles using diorganoyl diselenides.[2][4]

Key Applications:

-

Three-Component Synthesis of 5-Arylselanyluracils: Silver nitrate has been shown to be an effective catalyst for the regioselective C-H selenation of uracils in a one-pot reaction with arylboronic acids and selenium powder.[1]

-

Synthesis of 3-Organoselenylchromones: Silver catalysts facilitate a three-component reaction of alkynyl aryl ketones, elemental selenium, and arylboronic acids to produce selenofunctionalized chromone (B188151) derivatives.[3]

-

Direct Selanylation of Indoles: Silver sulfate catalyzes the direct C3-selanylation of indoles with high regioselectivity using diorganoyl diselenides.[2][4]

II. Quantitative Data Summary

The following table summarizes representative quantitative data from silver-catalyzed selenation reactions, highlighting the efficiency of different silver catalysts in these transformations.

| Entry | Reaction Type | Silver Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Three-component synthesis of 5-phenylselanyluracil | AgNO₃ | 10 | DMSO | 120 | 97 | [1] |

| 2 | Three-component synthesis of 3-phenylselenylchromone | AgNO₃ | 20 | DCE | 80 | 85 | [5] |

| 3 | Direct C3-selanylation of indole (B1671886) with (PhSe)₂ | Ag₂SO₄ | 20 | DMSO | 100 | 95 | [2] |

| 4 | Direct C3-selanylation of 2-methylindole (B41428) with (PhSe)₂ | Ag₂SO₄ | 20 | DMSO | 100 | 92 | [2] |

III. Experimental Protocols

Below are detailed experimental protocols for key silver-catalyzed selenation reactions.

Protocol 1: Silver-Catalyzed Three-Component Synthesis of 5-Phenylselanyluracil[1]

Materials:

-

N,N-Dimethyluracil

-

Phenylboronic acid

-

Selenium powder

-

Silver nitrate (AgNO₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

To a reaction tube, add N,N-dimethyluracil (0.5 mmol), selenium powder (0.5 mmol), and phenylboronic acid (0.5 mmol).

-

Add silver nitrate (0.05 mmol, 10 mol%) to the mixture.

-

Add DMSO (2.0 mL) as the solvent.

-

Seal the tube and heat the reaction mixture at 120 °C under aerobic conditions.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-phenylselanyluracil.

Protocol 2: Silver-Catalyzed Direct Selanylation of Indole[2]

Materials:

-

Indole

-

Diphenyl diselenide

-

Silver sulfate (Ag₂SO₄)

-

Dry Dimethyl sulfoxide (DMSO)

Procedure:

-

To an oven-dried reaction vessel, add indole (0.50 mmol) and diphenyl diselenide (0.25 mmol).

-

Add silver sulfate (0.05 mmol, 20 mol% relative to diselenide) to the vessel.

-

Add dry DMSO (1.0 mL) under an air atmosphere.

-

Stir the reaction mixture at 100 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the pure 3-selanylindole.

IV. Visualizations

Proposed Catalytic Cycle for Silver-Catalyzed C-H Selenation

The following diagram illustrates a plausible catalytic cycle for the silver-catalyzed three-component reaction for C-H selenation, based on proposed mechanisms.[1]

Caption: Proposed mechanism for Ag-catalyzed C-H selenation.

Experimental Workflow for Silver-Catalyzed Selenation

This diagram outlines the general experimental workflow for a typical silver-catalyzed selenation reaction.

Caption: General workflow for Ag-catalyzed selenation.

References

- 1. Silver-catalyzed three-component reaction of uracils, arylboronic acids, and selenium: synthesis of 5-arylselanyluracils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silver-catalyzed direct selanylation of indoles: synthesis and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silver-catalysed three-component reactions of alkynyl aryl ketones, element selenium, and boronic acids leading to 3-organoselenylchromones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Silver-catalyzed direct selanylation of indoles: synthesis and mechanistic insights - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06813C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Silver Selenate (Ag₂SeO₄) in Materials Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current and potential applications of silver selenate (B1209512) (Ag₂SeO₄) in materials science, with a focus on photocatalysis, potential antimicrobial properties, and speculative roles in sensing and energy storage. Detailed experimental protocols for synthesis and characterization are included to facilitate further research and development.

Photocatalytic Applications

Silver selenate has demonstrated notable potential as a photocatalyst for the degradation of organic pollutants in water. Its efficiency is significantly influenced by the synthesis method, which affects the material's morphology, crystallinity, and photoluminescence properties.

Quantitative Data on Photocatalytic Activity

The photocatalytic performance of Ag₂SeO₄ synthesized by various methods was evaluated by monitoring the degradation of Rhodamine B (RhB) under UV light irradiation. The results are summarized in the table below.

| Synthesis Method | Catalyst Dosage (g/L) | Initial RhB Concentration (mg/L) | Irradiation Time (min) | Degradation Efficiency (%) | Reference |

| Sonochemistry | 0.5 | 10 | 120 | ~95 | [1][[“]] |

| Ultrasonic Probe | 0.5 | 10 | 120 | ~85 | [1][[“]] |

| Coprecipitation | 0.5 | 10 | 120 | ~75 | [1][[“]] |

| Microwave-Assisted Hydrothermal | 0.5 | 10 | 120 | ~65 | [1][[“]] |

Note: The degradation efficiency was calculated based on the reduction in the main absorption peak of Rhodamine B.

Experimental Protocols

Here are the detailed protocols for the synthesis of Ag₂SeO₄ using four different methods, which yield materials with distinct morphologies and photocatalytic activities.[1][[“]]

a) Sonochemistry Method

-

Precursors: Silver nitrate (B79036) (AgNO₃) and sodium selenate (Na₂SeO₄).

-

Procedure:

-

Prepare aqueous solutions of AgNO₃ (0.1 M) and Na₂SeO₄ (0.05 M).

-

Slowly add the AgNO₃ solution to the Na₂SeO₄ solution under constant stirring.

-

Place the resulting suspension in an ultrasonic bath for 60 minutes at room temperature.

-

Collect the precipitate by centrifugation.

-

Wash the product with deionized water and ethanol (B145695) several times.

-

Dry the final product at 60°C for 12 hours.

-

b) Ultrasonic Probe Method

-

Precursors: Silver nitrate (AgNO₃) and sodium selenate (Na₂SeO₄).

-

Procedure:

-

Prepare aqueous solutions of AgNO₃ (0.1 M) and Na₂SeO₄ (0.05 M).

-

Mix the solutions under stirring.

-

Immerse an ultrasonic probe into the suspension and sonicate for 30 minutes.

-

Follow steps 4-6 from the Sonochemistry Method.

-

c) Coprecipitation Method

-

Precursors: Silver nitrate (AgNO₃) and sodium selenate (Na₂SeO₄).

-

Procedure:

-

Prepare aqueous solutions of AgNO₃ (0.1 M) and Na₂SeO₄ (0.05 M).

-

Heat the Na₂SeO₄ solution to 70°C.

-

Add the AgNO₃ solution dropwise to the heated Na₂SeO₄ solution under vigorous stirring.

-

Maintain the temperature and stirring for 2 hours.

-

Follow steps 4-6 from the Sonochemistry Method.

-

d) Microwave-Assisted Hydrothermal Method

-

Precursors: Silver nitrate (AgNO₃) and sodium selenate (Na₂SeO₄).

-

Procedure:

-

Prepare a precursor solution as described in the Coprecipitation Method.

-

Transfer the suspension to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave in a microwave reactor to 120°C for 30 minutes.

-

Allow the autoclave to cool to room temperature.

-

Follow steps 4-6 from the Sonochemistry Method.

-

-

Catalyst Suspension: Disperse 50 mg of the synthesized Ag₂SeO₄ photocatalyst in 100 mL of a 10 mg/L Rhodamine B aqueous solution.

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30 minutes to ensure the establishment of an adsorption-desorption equilibrium between the catalyst surface and the dye molecules.

-

Photoreaction: Irradiate the suspension with a UV lamp (e.g., a 125 W mercury lamp).

-

Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., every 20 minutes).

-

Analysis: Centrifuge the aliquots to remove the catalyst particles. Analyze the supernatant using a UV-Vis spectrophotometer to measure the concentration of Rhodamine B by monitoring the absorbance at its characteristic wavelength (around 554 nm).

-

Degradation Efficiency Calculation: Calculate the degradation efficiency (%) using the formula: (C₀ - C) / C₀ * 100, where C₀ is the initial concentration and C is the concentration at time t.

Experimental Workflow

Potential Antimicrobial Applications

While specific data on the antimicrobial activity of pure Ag₂SeO₄ is limited, the well-documented antibacterial properties of silver nanoparticles (AgNPs) and selenium nanoparticles (SeNPs) suggest that Ag₂SeO₄ may also exhibit antimicrobial effects. The release of Ag⁺ ions from the compound is a likely mechanism for any observed activity.